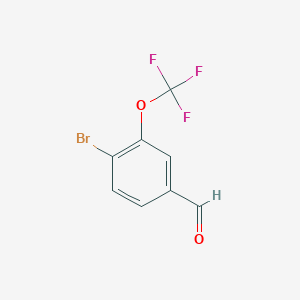

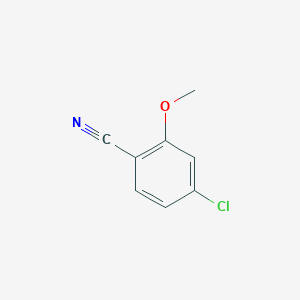

4-Chloro-2-methoxybenzonitrile

Overview

Description

4-Chloro-2-methoxybenzonitrile is a chemical compound with the linear formula C8H6ClNO . It has a molecular weight of 167.596 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H6ClNO . The compound has a molecular weight of 167.596 .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 95-97°C .Scientific Research Applications

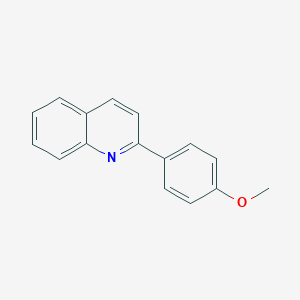

Synthesis of Anti-tumor Activities of Novel 4-Aminoquinazoline Derivatives :

- A study by W. Li (2015) explored the synthesis of a series of 4-aminoquinazoline derivatives using 4-(3-Chloropropoxy)-3-methoxybenzonitrile. These compounds demonstrated significant activities against Bcap-37 cell proliferation, indicating potential anti-tumor applications.

Studies of Hydrogen-Bonded Complexes :

- Research by Bocharov et al. (1998) investigated the hydrogen-bonded complexes of 4-methoxybenzonitrile in various states. The findings contribute to the understanding of molecular interactions in different electronic states, which is crucial for developing materials with specific electronic properties.

DFT Studies for Dye-Sensitized Solar Cells :

- A study on the electronic structures of 4-methoxybenzonitrile by Prakasam et al. (2013) explored its application in dye-sensitized solar cells. The research highlights the role of the nitro group in the compound and its impact on geometries, electronic structures, and spectral properties, which are crucial for solar energy applications.

Kinetics of Elimination Reactions :

- The study of elimination reactions of compounds like 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane, as reported by Kumar and Balachandran (2006), provides insights into reaction mechanisms and kinetics. This is important for designing efficient synthetic routes in organic chemistry.

Oxidation of Methoxy-Substituted Benzenes :

- Research by Orita et al. (1989) focused on the oxidation of methoxybenzonitriles to phenols, showing how electron-withdrawing substituents like nitro, cyano, and chloro groups affect the conversion of reactants and product selectivity. This knowledge is vital for developing specific chemical syntheses and understanding reaction pathways.

Vibrational Analysis and Quantum Chemical Calculations :

- The vibrational analysis of 4-chloro-3-nitrobenzonitrile through experimental and theoretical methods, as conducted by Sert et al. (2013), provides detailed insights into the molecular structure and properties of such compounds. This is crucial for understanding and predicting the behavior of materials in various applications.

Safety and Hazards

When handling 4-Chloro-2-methoxybenzonitrile, personal protective equipment and face protection should be worn. It should not come into contact with the eyes, skin, or clothing. Dust formation should be avoided and it should only be used under a chemical fume hood . Ingestion and inhalation should be avoided, and immediate medical assistance should be sought if swallowed .

Future Directions

Properties

IUPAC Name |

4-chloro-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEKKIFVJZOQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

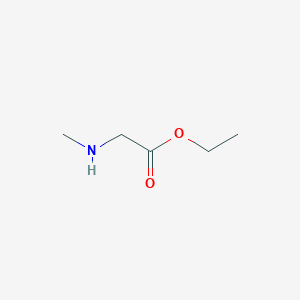

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639967 | |

| Record name | 4-Chloro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100960-68-7 | |

| Record name | 4-Chloro-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

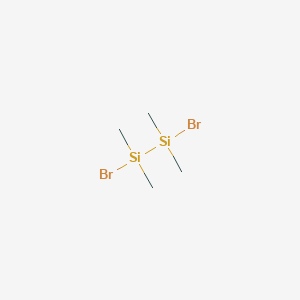

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B172900.png)

![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)